molecular formula C16H21N3O4S B3010277 1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-28-5

1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B3010277
CAS RN: 886904-28-5
M. Wt: 351.42
InChI Key: AVSIFBQAVDOHFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the use of Morpholinium hydrogen sulfate (MHS) as an ionic liquid catalyst has been shown to facilitate the synthesis of bio-active multi-substituted imidazoles (MSI) under solvent-free conditions. This method involves a four-component reaction that combines benzil with different aromatic aldehydes, ammonium acetate, and 1-amino-2-propanol, resulting in high yields and shorter reaction times. The catalyst is also reusable, which is advantageous for practical applications .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which is a common pharmacophore in medicinal chemistry. The X-ray crystal structures of two representative molecules from the synthesis of multi-substituted imidazoles have been detailed, providing a clear understanding of the spatial arrangement of atoms within these compounds .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, electrochemical synthesis has been used to create disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols. This process involves the electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The reaction proceeds through a Michael-type addition followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone are not directly reported, the properties of related morpholine derivatives can be inferred. Morpholinones, for example, are important building blocks in organic synthesis and exhibit chirality, which is crucial for their activity in biological systems. The catalytic enantioselective synthesis of morpholinones has been achieved using chiral phosphoric acid, indicating the potential for creating optically active forms of morpholine derivatives .

Scientific Research Applications

HIV-1 Replication Inhibitors

Research on novel N-arylsulfonyl derivatives, including compounds with morpholinoethanone structures, has demonstrated promising activity against HIV-1 replication. These derivatives, through their unique structural frameworks, have been identified as inhibitors, showcasing significant potential in antiviral therapy without notable cytotoxicity (Che et al., 2015).

Glucosidase Inhibitors with Antioxidant Activity

Benzimidazole derivatives featuring a morpholine or piperazine skeleton at the C-6 position have been synthesized and evaluated for their glucosidase inhibition and antioxidant activities. These compounds exhibit high scavenging activity and could serve as a basis for developing new therapeutic agents for managing oxidative stress-related diseases and diabetes (Özil et al., 2018).

Photomediated Electron Transfer

A study focusing on the electron transfer across surfactant vesicle bilayers mediated by benzothiadiazole derivatives highlighted the role of morpholine-based compounds in facilitating this process. This research has implications for understanding and designing photochemical processes in biological and synthetic systems (Robinson et al., 1988).

Catalytic Enantioselective Synthesis

Research into the catalytic enantioselective synthesis of morpholinones, an important pharmacophore, indicates that such compounds can be synthesized efficiently through a domino [4+2] heteroannulation process. This method opens new avenues for synthesizing chiral morpholinones, which are crucial in medicinal chemistry (He et al., 2021).

Molecular Docking and Antibacterial Activity

Novel synthesized pyrazole derivatives, including those with morpholino phenyl groups, have been analyzed for their molecular docking and antibacterial activity. This research underscores the potential of these compounds in developing new antibacterial agents, demonstrating significant inhibition against specific bacterial strains (Khumar et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new technologies or therapies .

properties

IUPAC Name

1-morpholin-4-yl-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-11-24(21,22)16-17-13-5-3-4-6-14(13)19(16)12-15(20)18-7-9-23-10-8-18/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSIFBQAVDOHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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